An In-depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS 1060801-25-3): A Versatile Bifunctional Building Block in Modern Synthesis
An In-depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS 1060801-25-3): A Versatile Bifunctional Building Block in Modern Synthesis
Executive Summary
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a strategically designed synthetic intermediate of significant value to researchers, particularly those in medicinal chemistry and drug development. Its structure is distinguished by two key features: a tert-butoxycarbonyl (Boc)-protected aminopyridine and a reactive chloromethyl group. This unique combination provides a bifunctional handle, allowing for sequential and controlled chemical modifications. The Boc group serves as a stable, yet readily cleavable, protecting group for the amine, preventing its unwanted reactivity while other transformations are carried out. Simultaneously, the chloromethyl group acts as a potent electrophilic site, enabling facile nucleophilic substitution reactions. This dual functionality makes the compound an exemplary building block for constructing complex molecular architectures and introducing the 2-aminopyridine scaffold—a common pharmacophore—into novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, reactivity, applications, and handling protocols, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties & Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in any synthetic protocol. The key identifiers and properties for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1060801-25-3 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.70 g/mol | N/A |
| IUPAC Name | tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [1] |
| Appearance | Typically an off-white to white solid | [2] |
| Purity | ≥98% (as commercially available) | [1] |
| Storage Conditions | 4°C, under an inert atmosphere | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |
Spectroscopic Characterization: While specific spectra are instrument-dependent, the expected NMR and MS data provide a structural fingerprint:
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¹H NMR: Key signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the two chloromethyl protons (CH₂Cl), and distinct aromatic protons on the pyridine ring.
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¹³C NMR: Characteristic signals would appear for the quaternary and methyl carbons of the Boc group, the chloromethyl carbon, and the carbons of the pyridine ring.[3]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+ corresponding to the molecular weight, along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a multi-step process that leverages standard, well-understood organic transformations. The causality behind each step is critical for optimizing reaction conditions and ensuring high yield and purity. A logical and field-proven synthetic pathway proceeds from the commercially available 2-amino-6-methylpyridine.[][5][6]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol & Rationale
Step 1: Boc Protection of 2-Amino-6-methylpyridine
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Dissolution: Dissolve 2-amino-6-methylpyridine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
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Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.05 eq).
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Causality: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction between the weakly nucleophilic aminopyridine and di-tert-butyl dicarbonate (Boc₂O).
-
-
Boc₂O Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in the same solvent.
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Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side products. The Boc₂O is the source of the electrophilic Boc group.[7]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield pure tert-Butyl (6-methylpyridin-2-yl)carbamate.[8]
Step 2: Radical Chlorination of the Methyl Group
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Setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve the product from Step 1 (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
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Reagent Addition: Add N-Chlorosuccinimide (NCS, ~1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.1 eq).
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Causality: This is a free-radical halogenation. The initiator (AIBN/BPO) decomposes upon heating or UV irradiation to form radicals. These radicals abstract a hydrogen atom from the methyl group, which is activated (benzylic-like) by the pyridine ring. The resulting pyridyl-methyl radical then reacts with NCS to form the chlorinated product and a succinimidyl radical, propagating the chain reaction.
-
-
Reaction: Heat the mixture to reflux (or irradiate with UV light) for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup & Purification: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to afford the final compound, tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Reactivity Profile and Synthetic Applications
The synthetic utility of this reagent stems from its two distinct, orthogonally reactive functional groups. This allows for a modular approach to building complex molecules.
Caption: Key reaction pathways for the title compound.
A. Reactivity of the Chloromethyl Group (Electrophilic Site)
The primary utility of this compound lies in the chloromethyl group, which functions as a potent electrophile for Sₙ2 reactions. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state. This allows for the facile introduction of a wide range of nucleophiles.
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Alkylation of Amines, Alcohols, and Thiols: The most common application is the alkylation of heteroatom nucleophiles. In the presence of a mild base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile, primary/secondary amines, alcohols, phenols, or thiols will readily displace the chloride to form new C-N, C-O, or C-S bonds, respectively. This is a cornerstone strategy for linking the aminopyridine scaffold to other fragments in a drug discovery program.[9]
-
Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, extending the carbon chain by one atom. The resulting nitrile can be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.
-
Azide Formation: Substitution with sodium azide yields an azidomethylpyridine intermediate. This is a highly versatile functional group that can be converted to a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation), or used in "click chemistry" via Huisgen cycloaddition to form triazoles.
B. Reactivity of the Boc-Protected Amine (Nucleophilic Site Precursor)
The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions used to modify the chloromethyl group. Its true value lies in its selective removal under acidic conditions.
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Deprotection Protocol: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol, efficiently cleaves the Boc group. The mechanism involves protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide, liberating the free 2-aminopyridine.
-
Orthogonal Strategy: This acid-lability provides a powerful orthogonal protection strategy. A researcher can first perform a nucleophilic substitution at the chloromethyl position and then, in a subsequent step, deprotect the amine to reveal a new nucleophilic site for further functionalization (e.g., acylation, sulfonylation, or another alkylation).
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.
Hazard Profile:
-
GHS Classification: The compound is classified as hazardous.[1] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1] Similar chlorinated pyridine compounds are known irritants and can be harmful if inhaled or in contact with skin.[10]
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |
Handling Recommendations:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing by difference in a closed container).
-
Ensure an eyewash station and safety shower are readily accessible.
Storage and Stability:
-
Storage: Store in a tightly sealed container at 4°C, as recommended by suppliers.[1] For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent slow degradation from atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition.[2]
Conclusion
tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is more than just a chemical reagent; it is a solution to a common synthetic challenge: the controlled and sequential functionalization of the 2-aminopyridine core. Its well-defined reactivity profile, featuring an electrophilic chloromethyl group and a masked nucleophilic amine, provides chemists with a reliable and versatile tool. By enabling the strategic construction of carbon-heteroatom bonds followed by a clean deprotection step, this compound streamlines the synthesis of complex target molecules, making it an invaluable asset in the pursuit of new pharmaceuticals and advanced materials.
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